molecular formula C17H13BrN2O B11080377 (5Z)-5-(3-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(3-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B11080377
Molekulargewicht: 341.2 g/mol
InChI-Schlüssel: YGWKFRSRCGAVTN-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic compound known for its diverse pharmacological properties It belongs to the class of imidazole derivatives, which are known for their wide range of biological activities

Vorbereitungsmethoden

The synthesis of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves several steps. One common method includes the condensation of 3-bromobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired imidazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, resulting in enhanced neural transmission. Additionally, the compound can interact with cellular receptors, modulating various signaling pathways involved in cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE can be compared with other imidazole derivatives, such as:

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound also exhibits significant biological activities, including antimicrobial and antifungal properties.

    1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.

The uniqueness of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C17H13BrN2O

Molekulargewicht

341.2 g/mol

IUPAC-Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one

InChI

InChI=1S/C17H13BrN2O/c1-11-5-7-13(8-6-11)16-19-15(17(21)20-16)10-12-3-2-4-14(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI-Schlüssel

YGWKFRSRCGAVTN-GDNBJRDFSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.